Bis(2,2,2-trifluoroethyl) methylphosphonate

Catalog No.
S675913
CAS No.
757-95-9
M.F
C5H7F6O3P
M. Wt
260.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2,2,2-trifluoroethyl) methylphosphonate

CAS Number

757-95-9

Product Name

Bis(2,2,2-trifluoroethyl) methylphosphonate

IUPAC Name

1,1,1-trifluoro-2-[methyl(2,2,2-trifluoroethoxy)phosphoryl]oxyethane

Molecular Formula

C5H7F6O3P

Molecular Weight

260.07 g/mol

InChI

InChI=1S/C5H7F6O3P/c1-15(12,13-2-4(6,7)8)14-3-5(9,10)11/h2-3H2,1H3

InChI Key

YIUFTMLPQFZEFD-UHFFFAOYSA-N

SMILES

CP(=O)(OCC(F)(F)F)OCC(F)(F)F

Canonical SMILES

CP(=O)(OCC(F)(F)F)OCC(F)(F)F

Organic Synthesis

Bis(2,2,2-trifluoroethyl) methylphosphonate finds application as a key building block in various organic synthesis processes. Notably, it serves as a crucial reactant in the preparation of:

  • Trans-hydrindanes and (R)-(+)-umbelactone

    This compound plays a vital role in a multi-step synthesis scheme leading to these valuable organic molecules [].

  • Cis-olefinic ester derivatives

    Through the Still–Gennari olefination reaction, bis(2,2,2-trifluoroethyl) methylphosphonate facilitates the formation of cis-olefinic esters. This reaction utilizes 18-crown-6 ether and potassium bis(trimethylsilyl)amide (KHMDS) as additional reagents [].

  • (−)-(6S,2′S)-epi cryptocaryalactone

    This specific stereoisomer of cryptocaryalactone, a naturally occurring compound, can be synthesized using bis(2,2,2-trifluoroethyl) methylphosphonate as a starting material [].

Other Applications

Beyond its role in organic synthesis, bis(2,2,2-trifluoroethyl) methylphosphonate finds use in:

  • Fluorescent labeling: This compound has been employed in the creation of a fluorescently labeled version of discodermolide, a molecule of interest in studying its interaction with tubulin, a crucial protein involved in cellular structure and function [].

Bis(2,2,2-trifluoroethyl) methylphosphonate is an organophosphorus compound with the molecular formula C5_5H7_7F6_6O3_3P and a molecular weight of 260.07 g/mol. This compound is characterized by the presence of two 2,2,2-trifluoroethyl groups attached to a methylphosphonate moiety. It exhibits unique properties due to the trifluoromethyl groups, which enhance its stability and reactivity in various chemical environments. The compound is often used in research and industrial applications as a flame retardant additive, particularly in lithium-ion batteries, due to its ability to improve safety by reducing flammability .

That are significant in both synthetic and applied chemistry:

  • Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of phosphonic acid derivatives.
  • Alkylation: It can act as an alkylating agent in reactions involving nucleophiles, facilitating the introduction of trifluoroethyl groups into various substrates.
  • Condensation Reactions: The phosphonate group can participate in condensation reactions with alcohols or amines, forming esters or amides .

Several methods have been developed for synthesizing bis(2,2,2-trifluoroethyl) methylphosphonate:

  • Direct Fluorination: This method involves the fluorination of methylphosphonate using fluorinating agents under controlled conditions.
  • Phosphorylation of Alcohols: The reaction between 2,2,2-trifluoroethanol and phosphorus oxychloride followed by hydrolysis can yield bis(2,2,2-trifluoroethyl) methylphosphonate.
  • Green Chemistry Approaches: Recent studies have focused on environmentally friendly synthesis routes that minimize waste and energy consumption while maintaining high yields .

Bis(2,2,2-trifluoroethyl) methylphosphonate has several applications:

  • Flame Retardant Additive: It is primarily used as a flame-retardant additive in lithium-ion batteries to enhance safety by reducing flammability .
  • Chemical Intermediate: The compound serves as a precursor for synthesizing other organophosphorus compounds and reagents used in organic synthesis.
  • Research Tool: It is employed in biochemical research for studying phosphonate interactions and properties .

Several compounds share structural similarities with bis(2,2,2-trifluoroethyl) methylphosphonate. Here are some notable examples:

Compound NameStructure TypeUnique Features
Dimethyl MethylphosphonateMethylphosphonateLess fluorinated; commonly used as a solvent
Triethyl PhosphatePhosphate esterMore widely studied for flame retardancy
Bis(Trichloroethyl) MethylphosphonateHalogenated phosphonateHigher toxicity; used in different industrial applications
Ethyl MethylphosphonateMethylphosphonateSimpler structure; less effective as a flame retardant

Bis(2,2,2-trifluoroethyl) methylphosphonate stands out due to its unique trifluoromethyl groups that enhance thermal stability and reduce flammability compared to its less fluorinated counterparts .

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Bis(2,2,2-trifluoroethyl) methylphosphonate

Dates

Modify: 2023-08-15

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